molecular formula C12H20ClNS B8636694 4-Chlorothiophenol triethyl amine CAS No. 166392-07-0

4-Chlorothiophenol triethyl amine

Cat. No.: B8636694
CAS No.: 166392-07-0
M. Wt: 245.81 g/mol
InChI Key: CFVWCGWPCGUSOQ-UHFFFAOYSA-N
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Description

4-Chlorothiophenol triethylamine is a compound formed by the acid-base interaction between 4-chlorothiophenol (C₆H₄ClSH) and triethylamine (N,N-diethylethanamine, C₆H₁₅N). The 4-chlorothiophenol component consists of a benzene ring substituted with a thiol (-SH) group and a chlorine atom at the para position. Triethylamine, a tertiary amine, acts as a proton acceptor, forming a triethylammonium thiolate salt. This compound is typically employed in organic synthesis as a reagent or catalyst, leveraging the nucleophilicity of the deprotonated thiolate and the amine’s ability to scavenge acids like HCl .

While direct references to "4-chlorothiophenol triethylamine" are absent in the provided evidence, analogous applications of triethylamine with thiophenols or chlorinated aromatic compounds are well-documented. For instance, triethylamine is frequently used to deprotonate thiols or carboxylic acids during amide bond formation or nucleophilic substitutions .

Properties

CAS No.

166392-07-0

Molecular Formula

C12H20ClNS

Molecular Weight

245.81 g/mol

IUPAC Name

4-chlorobenzenethiol;N,N-diethylethanamine

InChI

InChI=1S/C6H5ClS.C6H15N/c7-5-1-3-6(8)4-2-5;1-4-7(5-2)6-3/h1-4,8H;4-6H2,1-3H3

InChI Key

CFVWCGWPCGUSOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1S)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Triethylamine Salts with Other Thiophenols
  • 4-Methylthiophenol triethylamine: Similar in structure but replaces the chlorine with a methyl group.
  • 2-Chlorothiophenol triethylamine: The ortho-chloro substituent may induce steric or electronic effects that alter reactivity. For example, ortho-substitution can hinder planarization in aromatic systems, affecting conjugation .
Chlorinated Aromatic Amine-Thiol Complexes
  • 2-Amino-4-chlorophenol (CAS 95-85-2): A phenol derivative with -NH₂ and -Cl groups. Unlike 4-chlorothiophenol, this compound lacks a thiol group, making it less nucleophilic but more basic. It is used in dye synthesis and pharmaceuticals .
Alternative Amine Bases
  • Triethanolamine (C₆H₁₅NO₃): A tertiary amine with hydroxyl groups, offering both basicity and water solubility. Unlike triethylamine, it is less volatile (b.p. 335°C vs. 89°C) and is used in surfactants and pH adjustment .
  • Pyridine: Aromatic amine with weaker basicity (pKa ~5.2) compared to triethylamine (pKa ~10.8). Pyridine is less effective in deprotonating thiophenols but is preferred in certain catalytic reactions .

Physicochemical Properties

Property 4-Chlorothiophenol Triethylamine Triethylamine 4-Methylthiophenol Triethylamine 2-Amino-4-chlorophenol
Molecular Weight (g/mol) ~235.7* 101.19 ~219.7* 143.58
Boiling Point (°C) Decomposes before boiling 89 Similar to 4-Cl derivative Sublimes at 150
Solubility Soluble in organic solvents Miscible Similar to 4-Cl derivative Slightly water-soluble
Reactivity High (thiolate nucleophile) Base catalyst Moderate Low (phenolic -OH)

*Calculated based on component molecular weights.

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